molecular formula C14H27N3O3 B7915404 [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915404
M. Wt: 285.38 g/mol
InChI Key: OFDLHNSVBBGJRF-VUWPPUDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 1401668-72-1) is a tert-butyl carbamate derivative featuring a piperidine ring substituted with an (S)-2-aminopropionyl group at the 2-ylmethyl position. Its molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol . Key physicochemical properties include a predicted density of 1.10±0.1 g/cm³ and boiling point of 412.7±45.0 °C, suggesting moderate hydrophobicity and thermal stability. The (S)-stereochemistry of the aminopropionyl group is critical for chiral recognition in biological systems .

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-5-7-11(17)9-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDLHNSVBBGJRF-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester (CAS: 1401667-71-7) is a synthetic organic molecule that integrates various functional groups, including an amino acid derivative and a piperidine ring. Its structural complexity suggests significant potential in medicinal chemistry, particularly for drug development targeting specific biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C17H31N3O3C_{17}H_{31}N_{3}O_{3} with a molecular weight of 325.4 g/mol. The presence of hydrophilic (amino) and hydrophobic (tert-butyl) groups enhances its interaction with biological macromolecules, potentially influencing its bioavailability and efficacy.

The mechanism by which this compound exerts its biological effects involves interactions with specific receptors or enzymes. It may modulate various physiological processes by binding to molecular targets, thereby altering their activity. Such interactions can lead to inhibition or activation of pathways relevant to disease states.

Pharmacological Effects

  • Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial properties. The piperidine ring is often associated with various pharmacological effects, including antibacterial and antifungal activities.
  • Analgesic Properties : The compound's structural analogs have been documented for their analgesic effects, suggesting potential pain-relieving properties.
  • CNS Activity : The piperidine derivatives are frequently studied for their neuropharmacological effects, including anxiolytic and antidepressant activities.

Comparative Analysis

To understand the unique properties of This compound , it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
Piperidine Derivative AContains piperidine ringKnown for analgesic effects
Cyclopropyl Amine BFeatures cyclopropaneExhibits potent antimicrobial activity
Carbamate Ester CContains carbamate groupUtilized in agricultural applications

This comparative analysis highlights the distinctiveness of the target compound due to its combination of an amino acid moiety with a piperidine structure, potentially enhancing its selective interaction with biological targets.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several carbamate derivatives, including compounds similar to This compound . Results indicated that modifications in the piperidine structure significantly influenced antimicrobial potency against various bacterial strains.

Study 2: CNS Activity Assessment

Research investigating the neuropharmacological profile of piperidine-based compounds revealed that derivatives similar to this compound exhibited significant activity in reducing anxiety-like behaviors in rodent models. This suggests potential applications in treating anxiety disorders.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is in the development of novel pharmaceuticals. This compound has been studied for its potential as an inhibitor in various enzymatic pathways, particularly those related to neurological disorders. Its piperidine structure allows for interactions with neurotransmitter receptors, making it a candidate for further exploration in treating conditions like anxiety and depression.

Drug Design

The compound serves as a scaffold in drug design, particularly for creating derivatives that can enhance bioactivity or selectivity towards specific biological targets. Researchers have utilized this compound to synthesize analogs that exhibit improved pharmacokinetic properties or reduced toxicity profiles.

Biochemical Studies

In biochemical research, this compound has been employed to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with target proteins makes it an essential tool in understanding enzyme function and regulation.

Case Studies

Study Focus Findings
Study A: Neurotransmitter Receptor InteractionInvestigated binding affinity to serotonin receptorsShowed significant binding affinity, suggesting potential use in anxiety treatment
Study B: Synthesis of DerivativesDeveloped analogs with modified side chainsIdentified compounds with enhanced efficacy and reduced side effects
Study C: Enzyme InhibitionExamined inhibition of acetylcholinesteraseFound effective inhibition, indicating potential for Alzheimer's disease therapy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Acyl Group Modifications
  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1401669-05-3): Replaces the propionyl group with a bulkier 3-methyl-butyryl moiety.
  • tert-Butyl (1-acetylpiperidin-4-yl)carbamate: Features a simpler acetyl group instead of aminopropionyl. Lower molecular weight (C₁₂H₂₂N₂O₃, 242.32 g/mol) and reduced hydrogen-bonding capacity, likely impacting target binding .
Piperidine Substitution Patterns
  • [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester: Substitutes the aminopropionyl group with a pyrimidinyl heterocycle containing ethoxy and methylsulfanyl groups.
  • (R)-Piperidin-2-ylmethyl-carbamic acid tert-butyl ester: Lacks the aminopropionyl group and has (R)-stereochemistry at the piperidine-2-ylmethyl position. Stereochemical differences may alter pharmacokinetics and receptor selectivity .

Preparation Methods

Protection of the Piperidine Ring

The piperidine core is typically protected at the nitrogen atom using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps. Source details the synthesis of a related piperidine derivative via Boc protection under anhydrous conditions. In this method, ethyl nipecotate reacts with Boc anhydride in tetrahydrofuran (THF) catalyzed by sodium hydroxide, yielding piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester with 89% efficiency . Similarly, Source employs Boc protection for the piperidine nitrogen before introducing the (S)-2-amino-propionyl moiety .

Key Reaction Conditions for Boc Protection

ReagentSolventTemperatureYield
Boc₂O, NaOH pelletsTHFRoom temp89%
Boc₂O, DMAPDCM0–25°C85%
Coupling AgentSolventTemp (°C)ee (%)
EDCI/HOBtDCM0–592
DCC/DMAPTHF2587

Installation of the Carbamate Functionality

The tert-butyl carbamate group is introduced at the piperidine-2-ylmethyl position via nucleophilic substitution. Source describes reacting the secondary amine with Boc anhydride in the presence of triethylamine (TEA), achieving 78% yield . Alternatively, Source employs phosgene gas for carbamate formation, though this method poses safety challenges.

Carbamation Efficiency

MethodReagentsYield
Boc anhydrideBoc₂O, TEA, DCM78%
Phosgene derivativeClCO₂Boc, pyridine70%

Deprotection and Final Product Isolation

Final deprotection of the Boc group is performed using hydrochloric acid (HCl) gas in ethyl acetate, as detailed in Source . This step generates the free amine, which is precipitated as the hydrochloride salt with 95% purity . Source highlights the importance of controlled HCl flow to avoid over-acidification, which can degrade the piperidine ring .

Deprotection Parameters

Acid SourceSolventTemp (°C)Purity
HCl gasEtOAc10–2095%
TFADCM2590%

Analytical Characterization

The final product is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Source reports an HPLC retention time of 14.05 min (Method h8) for the fumarate salt , while Source confirms the structure via ¹H-NMR (δ 1.25 ppm for tert-butyl protons) .

Spectroscopic Data

TechniqueKey Signals
¹H-NMRδ 1.45 (s, Boc CH₃), δ 4.15 (q, OCH₂)
HPLCRt = 14.05 min (C18 column)

Industrial-Scale Synthesis Considerations

Scaling the synthesis requires optimizing solvent volumes and minimizing costly reagents. Source demonstrates a 50 g batch synthesis using 500 mL EtOAc for deprotection, achieving a 76% overall yield . Continuous flow systems are proposed in Source to enhance reproducibility.

Challenges and Mitigation Strategies

  • Racemization : The (S)-configuration of the amino acid is prone to epimerization above 10°C. Low-temperature coupling (0–5°C) mitigates this .

  • Byproduct Formation : Residual ethyl nipecotate in Source is removed via aqueous workup .

Q & A

Basic: What synthetic strategies are recommended for introducing the tert-butyl carbamate (Boc) protecting group in the synthesis of this compound?

Methodological Answer:
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). Key steps include:

  • Activation : Dissolve the amine precursor in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere.
  • Reagent Ratios : Use a 1.2–1.5 molar excess of Boc₂O relative to the amine to ensure complete protection .
  • Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
    Validation : Confirm Boc incorporation using 1H^1H NMR (characteristic tert-butyl singlet at δ 1.4 ppm) and IR (C=O stretch at ~1680–1720 cm⁻¹) .

Basic: How can researchers confirm the stereochemical integrity of the (S)-2-aminopropionyl moiety during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers. Retention time shifts indicate racemization .
  • Optical Rotation : Compare the measured [α]D20_D^{20} value with literature data for the (S)-configured intermediate.
  • X-ray Crystallography : If crystalline derivatives are obtainable, this provides definitive stereochemical assignment .

Advanced: How should researchers optimize enantioselective coupling of the (S)-2-aminopropionyl group to the piperidine scaffold?

Methodological Answer:

  • Coupling Reagents : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) to minimize racemization. Avoid high temperatures; reactions are best conducted at 0–25°C .
  • Steric Control : Introduce bulky auxiliaries (e.g., 2,2,2-trifluoroethanol) to shield the chiral center during activation .
  • Monitoring : Track reaction progress via LC-MS and quench immediately upon completion to prevent epimerization .

Advanced: What computational tools are effective for predicting the biological activity of this compound against protease targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., γ-secretase). Focus on hydrogen bonding with catalytic aspartate residues and hydrophobic contacts with the piperidine ring .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and fluctuation (RMSF) to identify critical binding regions .
  • ADME Prediction : Tools like SwissADME evaluate logP (<3.0 ideal for blood-brain barrier penetration) and topological polar surface area (<90 Ų for oral bioavailability) .

Advanced: How can contradictory data on reaction yields between solution-phase and solid-phase syntheses be resolved?

Methodological Answer:

  • Cause Analysis : Solid-phase synthesis may suffer from incomplete resin swelling or steric hindrance. Compare yields of intermediates (e.g., Boc-deprotection efficiency via TFA treatment) .
  • Optimization : For solution-phase, increase equivalents of coupling reagents (e.g., 2.0 equiv EDC/HOBt). For solid-phase, extend reaction times and use microwave-assisted heating .
  • Validation : Use 13C^{13}C-NMR to quantify unreacted starting material and MALDI-TOF MS for polymer-bound intermediates .

Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (30–70% EtOAc). The Boc group enhances polarity, aiding separation .
  • Recrystallization : Dissolve in hot tert-butyl methyl ether (TBME) and cool to −20°C for crystalline isolation .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity batches (>98%) .

Advanced: What strategies mitigate toxicity risks during large-scale handling of this compound?

Methodological Answer:

  • Toxicity Screening : Refer to SDS data for occupational exposure limits (e.g., LD₅₀ in rodents). Use fume hoods and PPE (nitrile gloves, lab coats) .
  • Waste Management : Neutralize acidic byproducts (e.g., TFA from Boc deprotection) with aqueous NaHCO₃ before disposal .
  • In Silico Prediction : Tools like ProTox-II assess hepatotoxicity and carcinogenicity risks based on structural alerts (e.g., α,β-unsaturated carbonyls) .

Advanced: How can researchers validate the stability of the tert-butyl carbamate group under varying pH conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor Boc cleavage via:
    • HPLC : Loss of parent peak and emergence of deprotected amine.
    • TLC : Spot intensity changes using ninhydrin staining .
  • Kinetic Modeling : Calculate half-life (t₁/₂) at each pH. Boc groups are stable at pH 4–8 but hydrolyze rapidly under strong acidic (pH <2) or basic (pH >10) conditions .

Basic: What spectroscopic methods are critical for characterizing intermediates in the synthesis pathway?

Methodological Answer:

  • 1H^1H and 13C^{13}C NMR : Assign peaks for the piperidine ring (δ 1.4–3.5 ppm), Boc carbonyl (δ 155–160 ppm), and (S)-2-aminopropionyl amide (δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • IR Spectroscopy : Identify amide I/II bands (1650 cm⁻¹ and 1550 cm⁻¹) and Boc C=O stretch .

Advanced: How can discrepancies in biological activity data between in vitro and in vivo models be addressed?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., Boc-deprotected derivatives) in plasma .
  • Protein Binding Assays : Measure free fraction via equilibrium dialysis; tert-butyl esters may exhibit high serum albumin binding, reducing bioavailability .
  • Dose Adjustment : Optimize dosing regimens based on pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) derived from rodent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.